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Compound of Interest

Compound Name: AZ32

Cat. No.: B2582400 Get Quote

An In-depth Review of the Chemical Structure, Properties, and Therapeutic Potential of a

Potent ATM Kinase Inhibitor

Abstract
AZ32 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a

critical regulator of the DNA damage response (DDR).[1][2] With its ability to penetrate the

blood-brain barrier and be orally bioavailable, AZ32 has emerged as a promising agent for

radiosensitizing intracranial gliomas and potentially overcoming multidrug resistance in other

cancers.[1][3][4] This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, biological activity, and relevant experimental protocols

for AZ32, intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and Physicochemical Properties
AZ32, with the chemical name N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)-benzamide, is

a small molecule inhibitor with a molecular weight of 328.4 g/mol .[2] Its chemical structure and

key identifiers are detailed below.

Table 1: Chemical and Physicochemical Properties of AZ32
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Property Value Reference

Chemical Name

N-methyl-4-(6-

phenylimidazo[1,2-a]pyrazin-3-

yl)-benzamide

[2]

Molecular Formula C₂₀H₁₆N₄O [2]

Molecular Weight 328.4 g/mol [2]

CAS Number 2288709-96-4 [2]

SMILES

O=C(NC)C1=CC=C(C2=CN=C

3N2C=C(C4=CC=CC=C4)N=C

3)C=C1

[2]

InChI Key
LCRTUEXVVKVKBD-

UHFFFAOYSA-N
[2]

Purity ≥98% [2]

Solubility
DMSO: 150 mg/mL, Ethanol: 7

mg/mL, Water: Insoluble
[1][2]

Biological Activity and Mechanism of Action
AZ32 is a highly specific inhibitor of ATM kinase, with an IC₅₀ value of less than 0.0062 μM in

cell-free assays.[1] It demonstrates adequate selectivity over the related ATR kinase and high

cell permeability.[1] The primary mechanism of action of AZ32 is the inhibition of the ATM-

mediated DNA damage response, which is crucial for cell survival following ionizing radiation.

[1][4] By blocking this pathway, AZ32 radiosensitizes cancer cells, particularly those with

deficient p53 function.[4]

In addition to its role in radiosensitization, AZ32 has been shown to reverse ATP-binding

cassette subfamily G member 2 (ABCG2)-mediated multidrug resistance (MDR) in colorectal

cancer.[3] It achieves this by inhibiting the transporter activity of ABCG2, thereby increasing the

intracellular concentration of chemotherapeutic agents.[3]

Table 2: In Vitro and In Vivo Activity of AZ32
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Parameter Value Cell Line/Model Reference

ATM Kinase Inhibition

(IC₅₀, cell-free)
<0.0062 μM - [1]

ATM Inhibition in cells

(IC₅₀)
0.31 μM

Human glioma U1242

cells
[1]

Selectivity over ATR Adequate - [1]

Selectivity over PI3Kα

(IC₅₀)
4.6 µM - [2]

Oral Bioavailability Yes Mice [1][4]

Blood-Brain Barrier

Penetration

Yes (8.7-fold higher

than AZ31)
Mice [1]

Experimental Protocols
In Vitro Radiosensitization Assay
This protocol describes a general workflow for assessing the radiosensitizing effect of AZ32 on

glioblastoma multiforme (GBM) cells.

Methodology:

Cell Culture: Human glioma U1242 cells are cultured in appropriate media supplemented

with fetal bovine serum and antibiotics.[1]

Treatment: Cells are treated with a specified concentration of AZ32 (e.g., 3 μM) or vehicle

control (DMSO).[1]

Irradiation: Following incubation with AZ32, cells are exposed to a clinically relevant dose of

ionizing radiation (e.g., 2 Gy).[1]

Post-Irradiation Incubation: Cells are incubated for a further 48 hours to allow for the

expression of radiation-induced damage.[1]
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Immunocytochemistry: Cells are fixed and processed for immunocytochemistry using

antibodies against γ-tubulin (to visualize centrosomes) and α-tubulin (to visualize

microtubules). Nuclei are counterstained with DAPI.[1]

Analysis: The percentage of cells undergoing mitotic catastrophe is quantified by microscopic

analysis.
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In Vitro Radiosensitization Experimental Workflow

In Vivo Orthotopic Glioma Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of AZ32 as a

radiosensitizer in a mouse model of glioma.

Methodology:

Tumor Implantation: Human or syngeneic glioma cells are stereotactically implanted into the

brains of immunocompromised or immunocompetent mice, respectively.

Tumor Growth: Tumors are allowed to establish for a set period.

Treatment Groups: Mice are randomized into treatment groups: vehicle, AZ32 alone,

radiation alone, and AZ32 in combination with radiation.

Drug Administration: AZ32 is administered orally at a specified dose (e.g., 200 mg/kg).[1]
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Irradiation: A targeted dose of radiation is delivered to the tumor-bearing region of the brain.

Monitoring: Animal survival is monitored daily. Tumor growth can be monitored using imaging

techniques such as bioluminescence or MRI.

Endpoint: The study is terminated when animals meet predefined humane endpoints, and

survival data is analyzed.

Signaling Pathways
AZ32 primarily targets the ATM kinase, a key component of the DNA damage response

pathway. Upon DNA double-strand breaks, induced by ionizing radiation, ATM is activated and

phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or

apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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